
2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of trifluoroethyl and dimethylphenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,5-dimethylphenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroethyl and dimethylphenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dimethylphenyl group may contribute to binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(2,4-dimethylphenyl)carbamate
- 2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(2,5-dimethylphenyl)carbamate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. The trifluoroethyl group also imparts distinct properties, such as increased stability and lipophilicity, compared to similar compounds.
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(2,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C11H12F3NO2/c1-7-3-4-8(2)9(5-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) |
InChI Key |
GXTLLKATDGKTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
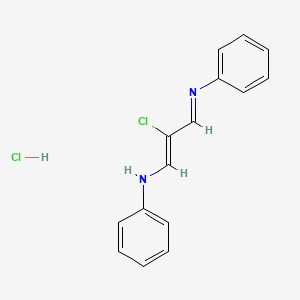
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
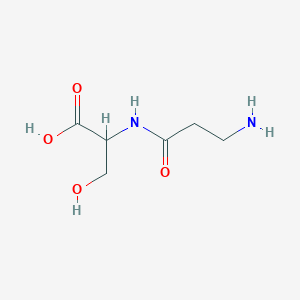

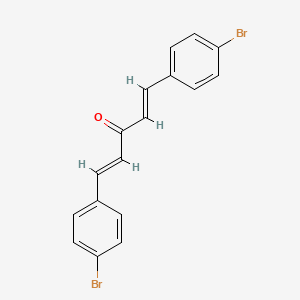
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)


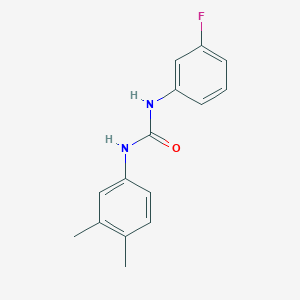


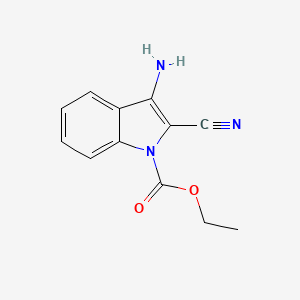
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
